2,3-Dimethoxybenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODBVCSYJKNBLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164956 | |
| Record name | Benzoic acid, 2,3-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1521-38-6 | |
| Record name | 2,3-Dimethoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1521-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | o-Veratric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001521386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Veratric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406133 | |
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| Record name | Benzoic acid, 2,3-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | O-VERATRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQT4BG868C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Chemical Transformations of 2,3 Dimethoxybenzoic Acid
Established Synthetic Routes to 2,3-Dimethoxybenzoic Acid
The synthesis of this compound is typically achieved through multi-step pathways starting from more common precursors. A primary route involves the oxidation of the corresponding aldehyde, 2,3-dimethoxybenzaldehyde (B126229) (also known as o-veratraldehyde). medchemexpress.com
This precursor, 2,3-dimethoxybenzaldehyde, can itself be synthesized from 1,2-dimethoxybenzene (B1683551) (veratrole). google.com The formylation of veratrole introduces the aldehyde group, which is then oxidized to a carboxylic acid to yield the final product. Another potential starting material is o-vanillin (2-hydroxy-3-methoxybenzaldehyde). google.com This route would involve the methylation of the hydroxyl group of o-vanillin to give 2,3-dimethoxybenzaldehyde, followed by oxidation to this compound.
Derivatization Strategies and Synthesis of Related Compounds
The carboxylic acid and the activated aromatic ring of this compound are key sites for a range of chemical transformations, enabling the synthesis of diverse derivatives.
The conversion of this compound to its corresponding amide, 2,3-dimethoxybenzamide, is a fundamental transformation. This is typically achieved by first converting the carboxylic acid into a more reactive intermediate, most commonly an acid chloride.
The reaction of this compound with a chlorinating agent like thionyl chloride (SOCl₂) effectively produces 2,3-dimethoxybenzoyl chloride. nih.govprepchem.com This intermediate is then reacted with an ammonia (B1221849) source, such as aqueous ammonia, to yield 2,3-dimethoxybenzamide. googleapis.com A patent describes quenching the acid chloride solution into an aqueous ammonia solution at a controlled temperature of about 10°C to 15°C to obtain the amide. googleapis.com The reaction can also be adapted to produce N-substituted amides by using primary or secondary amines instead of ammonia. rsc.org
| Starting Material | Reagent | Solvent/Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|---|
| This compound | Thionyl chloride | Catalytic DMF | Stirred at 353–363 K for 3 h | 2,3-Dimethoxybenzoyl chloride | nih.gov |
Direct halogenation of the aromatic ring of this compound provides a route to halogenated derivatives. This electrophilic aromatic substitution is influenced by the activating methoxy (B1213986) groups. A patented process describes the halogenation of this compound in a suitable solvent such as chloroform, dichloromethane, toluene, or tetrahydrofuran. googleapis.com The reaction can be carried out at temperatures ranging from about 20°C to 50°C. googleapis.com The use of a catalytic amount of an amide reagent like dimethylformamide (DMF) is also noted as an optional addition to the reaction. googleapis.com
Sulfonation is a classic electrophilic aromatic substitution used to introduce a sulfonic acid (-SO₃H) group onto an aromatic ring, typically using sulfur trioxide (SO₃) or concentrated sulfuric acid. wikipedia.org The corresponding acyl chlorides, known as sulfonyl chlorides (-SO₂Cl), are also important synthetic intermediates. The directing effects of the substituents on the this compound ring (ortho, para-directing methoxy groups and a meta-directing carboxylic acid group) would influence the position of substitution. While specific literature detailing the direct sulfonation of this compound is not prevalent, related structures like 3-(chlorosulfonyl)-2,6-dimethoxybenzoic acid are documented, suggesting the feasibility of such transformations on the dimethoxybenzoic acid scaffold. uni.lu The synthesis of other substituted benzenesulfonic acids often involves reacting the aromatic precursor with sulfuric acid or oleum (B3057394) under controlled temperatures.
The introduction of alkyl groups onto the aromatic ring of this compound can be accomplished through reactions such as Friedel-Crafts alkylation. The regioselectivity of this electrophilic substitution is governed by the existing substituents. The two methoxy groups are activating and direct incoming electrophiles to the ortho and para positions, while the carboxylic acid group is deactivating and meta-directing. For this compound, the C5 position is para to the C2-methoxy group and meta to the C3-methoxy and C1-carboxyl groups, making it a potential site for substitution. While the specific synthesis of 5-(3-fluoropropyl)-2,3-dimethoxybenzoic acid is not widely detailed in general literature, it represents a specialized derivative likely prepared for targeted applications. Palladium-catalyzed C-H activation has emerged as a modern method for the alkylation of aromatic systems, and a C5-alkylation has been reported for other heterocyclic scaffolds like oxazoles. researchgate.netrsc.org
The formylation of this compound to produce 6-Formyl-2,3-dimethoxybenzoic acid is a key transformation leading to a valuable derivative. sigmaaldrich.com This product is also known by the common name opianic acid. cymitquimica.comchemicalbook.com It features a formyl group (-CHO) at the C6 position, which is ortho to both the carboxylic acid and the C2-methoxy group. cymitquimica.com
Optimization of Synthetic Pathways and Process Variables
A prevalent synthetic strategy involves the methylation of 2,3-dihydroxybenzoic acid. The optimization of this pathway often centers on the choice of methylating agent and the reaction medium. For instance, the use of dimethyl carbonate in the presence of an ionic liquid catalyst has been explored as a greener alternative to traditional methylating agents.
Another common route is the oxidation of 1,2-dimethoxybenzene. The success of this approach is highly dependent on the selection of the oxidizing agent and reaction parameters. Research has demonstrated that employing a phase-transfer catalyst can be effective when using oxidizing agents like potassium permanganate (B83412) in a two-phase system. This technique facilitates the reaction between the water-soluble oxidant and the organic-soluble substrate.
Furthermore, the influence of solvents on the synthesis and purification of this compound has been a subject of detailed study. The solubility of this compound in various mono-solvents has been systematically investigated across a range of temperatures. researchgate.net This data is crucial for optimizing crystallization processes, which are essential for achieving high purity of the final product. At 298.15 K, the solubility of this compound was found to follow the general order: 1,4-dioxane (B91453) ≈ ethylene (B1197577) glycol monomethyl ether > ethylene glycol monoethyl ether > methanol (B129727) > methyl acetate (B1210297) > ethanol (B145695) > ethyl acetate > acetonitrile (B52724) > n-propanol > n-propyl acetate > isopropanol (B130326) > n-butanol > isopropyl acetate ≈ n-butyl acetate > water. researchgate.net
The following tables present data from studies aimed at optimizing the synthesis of dimethoxybenzoic acid derivatives, illustrating the impact of different process variables on reaction outcomes.
Table 1: Effect of Catalyst and Solvent on the Synthesis of 1,2,3-trimethoxybenzene (B147658) by Etherification
| Entry | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Ionic Liquid | Dimethyl Carbonate | 7 | 92 |
| 2 | Sodium Alkoxides | Acetonitriles | - | - |
| 3 | Propyl Carbinol | Toluene | 1.5 | 70 |
Data compiled from multiple sources illustrating different synthetic approaches. researchgate.netgoogle.com
Table 2: Optimization of Oxidation of 2,3,4-TMB to 2,3,4-trimethoxybenzoic acid
| Entry | Oxidizing Agent | Catalyst | Temperature (°C) | Reaction Time (h) |
| 1 | Potassium Permanganate | Tetrabutylammonium Bromide | 40-80 | 2-4 |
| 2 | Potassium Permanganate | NaOH | - | - |
This table showcases the use of phase-transfer catalysts in oxidation reactions. google.comcjph.com.cn
These research findings underscore the importance of a multi-faceted approach to optimizing the synthesis of this compound, considering everything from the fundamental reaction chemistry to the physical processes of purification.
Advanced Spectroscopic and Structural Characterization Studies of 2,3 Dimethoxybenzoic Acid
The structural elucidation and detailed characterization of 2,3-Dimethoxybenzoic acid are heavily reliant on a suite of advanced spectroscopic techniques. These methods provide invaluable insights into the molecule's vibrational modes, electronic environment of its constituent atoms, and its fragmentation behavior, collectively confirming its molecular structure.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory has become a principal method for quantum chemical calculations due to its favorable balance of accuracy and computational cost. It is widely used to predict molecular geometries, vibrational frequencies, and other electronic properties of organic molecules.
The optimization of the molecular geometry of 2,3-dimethoxybenzoic acid can be computationally achieved to predict its most stable three-dimensional structure. A common and reliable method for this purpose is the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with a high-level basis set such as 6-311++G(d,p). This level of theory has been successfully applied to determine the optimized geometries of various benzoic acid derivatives.
Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzoic Acid Derivative (Calculated at the B3LYP/6-311++G(d,p) level of theory). (Note: This table is illustrative and based on a related structure to demonstrate the type of data obtained from DFT calculations.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C-C (aromatic) | 1.38 - 1.40 |
| C=O | 1.21 | |
| C-O (carboxyl) | 1.36 | |
| C-O (methoxy) | 1.37 | |
| O-H | 0.97 | |
| Bond Angle (°) | C-C-C (aromatic) | 118 - 121 |
| O=C-O | 122 | |
| C-C=O | 123 | |
| C-O-H | 106 | |
| Dihedral Angle (°) | C-C-C=O | ~180 |
| C-C-O-H | ~0 or ~180 |
Data is generalized from typical values for substituted benzoic acids.
DFT calculations are also employed to predict the vibrational frequencies of molecules, which can then be correlated with experimental infrared (IR) and Raman spectra. The calculation of harmonic vibrational frequencies at the same level of theory used for geometry optimization (e.g., B3LYP/6-311++G(d,p)) provides a theoretical vibrational spectrum. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method.
The vibrational analysis of this compound would involve the assignment of each calculated vibrational mode to specific molecular motions, such as C-H stretching, C=O stretching of the carboxylic acid group, O-H bending, and various ring vibrations. Studies on other benzoic acid derivatives have shown excellent agreement between scaled DFT-calculated frequencies and experimental spectra, allowing for a detailed and confident assignment of the observed vibrational bands. scispace.com This correlation is invaluable for interpreting experimental spectroscopic data and understanding the molecule's dynamic behavior.
Table 2: Representative Calculated Vibrational Frequencies and Assignments for a Substituted Benzoic Acid. (Note: This table is illustrative and based on general assignments for benzoic acid derivatives.)
| Calculated Frequency (cm⁻¹, Scaled) | Experimental Frequency (cm⁻¹) | Assignment |
| ~3500 | ~3500 | O-H stretch |
| ~3000 | ~3000 | C-H stretch (aromatic) |
| ~2950 | ~2950 | C-H stretch (methyl) |
| ~1700 | ~1700 | C=O stretch |
| ~1600 | ~1600 | C-C stretch (aromatic) |
| ~1450 | ~1450 | C-H bend (methyl) |
| ~1300 | ~1300 | C-O stretch |
| ~920 | ~920 | O-H out-of-plane bend |
Frequencies are approximate and assignments are general for the class of compounds.
Molecular Simulation and Dynamics Studies
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of a system of molecules, offering detailed insights into dynamic processes such as self-association and intermolecular interactions in solution.
In solution, carboxylic acids like this compound can form aggregates through self-association. MD simulations can be used to explore the mechanisms of this process. These simulations model the interactions between solute molecules and with the solvent, revealing the preferential formation of dimers, trimers, or larger clusters. nih.gov The formation of these aggregates is driven by a balance of enthalpic gains from favorable intermolecular interactions and entropic costs of ordering. Studies on similar molecules, such as dihydroxybenzoic acids, have utilized MD simulations to understand their behavior in solution, showing that the extent of self-association is highly dependent on the solvent environment. figshare.com For instance, in non-polar solvents, the formation of hydrogen-bonded dimers is often favored, while in polar, hydrogen-bond-accepting solvents, solute-solvent interactions can dominate, leading to a lower degree of self-association. nih.gov
The stability of self-associated structures of this compound in solution is governed by a variety of non-covalent interactions. MD simulations allow for a detailed analysis of these interactions.
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to the formation of strong hydrogen bonds. The most common motif for carboxylic acids is the formation of cyclic dimers through two O-H···O=C hydrogen bonds. MD simulations can quantify the prevalence and lifetime of these hydrogen bonds in different solvents. nih.gov
CH3···π Interactions: The methyl groups of the methoxy (B1213986) substituents can also engage in weaker, yet significant, CH3···π interactions with the aromatic ring of a neighboring molecule. These interactions are a type of van der Waals force and play a role in the fine-tuning of the molecular packing in solution and in the solid state.
A comprehensive study on the solid-liquid equilibrium of this compound in various solvents utilized molecular dynamics simulations to analyze intermolecular interactions. The results indicated that both solute-solvent and solvent-solvent hydrogen bonds play a crucial role in determining the solubility of the compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable tools in drug discovery and toxicology for predicting the activity of new or untested compounds.
A QSAR model is developed by first calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods are then used to build a model that correlates these descriptors with the observed activity.
While a specific QSAR model for this compound is not available in the reviewed literature, studies on related methoxy and hydroxy substituted heteroaromatic amides have successfully employed 3D-QSAR models to predict their antioxidative activity. nih.gov In such models, descriptors can include steric and electrostatic fields around the molecules. For a potential QSAR study of this compound and its analogues, relevant descriptors could include:
Topological descriptors: Molecular weight, number of atoms, etc.
Electronic descriptors: Dipole moment, partial charges on atoms, energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Hydrophobic descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).
By developing a robust QSAR model, it would be possible to predict the biological activity of other substituted dimethoxybenzoic acids and guide the design of new compounds with desired properties. For instance, QSAR studies on other p-amino benzoic acid derivatives have indicated that electronic parameters are dominant in explaining their antimicrobial activity. chitkara.edu.in
Molecular Docking and Ligand-Receptor Interaction Studies
Extensive searches of scientific literature and computational chemistry databases did not yield specific molecular docking or ligand-receptor interaction studies focused solely on this compound. While research into the computational analysis of various benzoic acid derivatives and their interactions with biological targets is an active area, specific and detailed docking simulations, including binding affinity data and analyses of amino acid interactions for this compound, are not publicly available at this time.
Computational studies on structurally related compounds, such as other dimethoxybenzoic acid isomers or benzoic acid derivatives with different substitution patterns, have been reported. These studies often involve docking these molecules into the active sites of various enzymes or receptors to predict binding modes and affinities. For instance, research on other benzoic acid derivatives has explored their potential as inhibitors for targets like the main protease of SARS-CoV-2. However, these findings are specific to the studied derivatives and cannot be directly extrapolated to this compound due to the critical role of substituent positioning in molecular interactions.
The absence of specific data for this compound precludes the generation of detailed research findings and data tables concerning its interactions with specific protein targets. Further computational research would be required to elucidate the potential binding modes, affinities, and specific molecular interactions of this compound with various biological receptors.
Biological and Pharmacological Research Endeavors
Enzyme Inhibition Studies
The ability of 2,3-Dimethoxybenzoic acid and its analogs to inhibit specific enzymes is a key area of research, offering insights into its potential applications in treating a range of diseases.
Acetylcholinesterase (AChE) is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, playing a vital role in terminating nerve impulses at cholinergic synapses. nih.gov The inhibition of AChE is a primary therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. researchgate.netnih.gov
In a study investigating the AChE inhibitory properties of various benzoic acid derivatives, this compound was evaluated for its potential to inhibit this enzyme. The study determined the half-maximal inhibitory concentration (IC50) value for this compound, quantifying its potency as an AChE inhibitor. researchgate.net The findings from this research suggest that benzoic acid derivatives, including the 2,3-dimethoxy variant, are promising lead molecules for designing novel AChE inhibitors. researchgate.net
| Compound | IC50 (mM) |
|---|---|
| 3-Chloro-benzoic acid | 0.14 |
| 2-hydroxy-5-sulfobenzoic acid | 0.31 |
| 2-(sulfooxy) benzoic acid | 0.42 |
| 2-hydroxybenzoic acid | 1.07 |
| This compound | 1.56 |
| 3,4,5-trimethoxybenzoic acid | 2.01 |
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. unife.it These enzymes are involved in numerous physiological processes, and their inhibition has established clinical applications for treating glaucoma, epilepsy, and altitude sickness, among other conditions. wikipedia.orgnih.govdrugs.com
Recent studies have highlighted human carbonic anhydrases (hCAs) as important targets for Alzheimer's disease treatment, prompting the development of multi-target inhibitors that can modulate both AChE and hCAs. nih.gov While various classes of compounds, particularly sulfonamides, have been extensively studied as CA inhibitors, research into benzoic acid derivatives has also been pursued. nih.govnih.govunifi.it For instance, some studies have synthesized and evaluated novel sulfonamide-based derivatives and other compounds for their CA inhibitory potential. nih.govunifi.it Although the direct inhibitory activity of this compound on carbonic anhydrase is not extensively detailed in the reviewed literature, the investigation of related benzoic acid structures suggests a potential avenue for future research. nih.govunifi.it
Enzyme inhibitors are molecules that interfere with the catalytic action of an enzyme, thereby reducing its activity. bioninja.com.au The interaction can be reversible or irreversible. Reversible inhibitors, which are relevant to the study of benzoic acid derivatives, are broadly classified based on their mechanism of action. nih.govbioninja.com.au
Competitive Inhibition : In this mechanism, the inhibitor molecule is structurally similar to the substrate and binds to the enzyme's active site. bioninja.com.au This binding event prevents the natural substrate from accessing the active site. The effect of a competitive inhibitor can be overcome by increasing the concentration of the substrate. bioninja.com.au
Non-competitive Inhibition : This type of inhibition involves the inhibitor binding to a location on the enzyme other than the active site, known as an allosteric site. bioninja.com.au This binding induces a conformational change in the enzyme, altering the shape of the active site so that it can no longer effectively bind to the substrate. The effect of a non-competitive inhibitor is not reversible by increasing substrate concentration. bioninja.com.au
In the context of AChE, the active site is located within a deep gorge and comprises an "anionic" subsite, which binds the choline (B1196258) moiety of acetylcholine, and an "esteratic" subsite containing the catalytic triad (B1167595) (Ser-His-Glu) where hydrolysis occurs. nih.gov Inhibitors like this compound would likely interact with one or both of these subsites to exert their inhibitory effect. For carbonic anhydrases, inhibitors typically function by coordinating with the zinc ion (Zn²⁺) located in the active site, which is essential for the enzyme's catalytic activity. nih.govfrontiersin.org
Structure-Activity Relationship (SAR) Studies for Therapeutic Agent Development
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. drugdesign.org By making systematic modifications to a molecule and observing the resulting changes in efficacy, researchers can identify key structural features, or pharmacophores, that are essential for the desired therapeutic effect. semanticscholar.orgresearchgate.net
For benzoic acid derivatives, SAR studies have revealed several important principles:
Role of Substituents : The type, number, and position of substituents on the phenyl ring are critical determinants of biological activity. researchgate.net For example, hydrophilic groups like hydroxyl (-OH) or carboxyl (-COOH) groups can facilitate interactions with polar amino acid residues in a biological target's binding pocket. researchgate.net
Electronic and Steric Effects : The presence of electron-donating or electron-withdrawing groups can alter the electronic distribution of the molecule, affecting its binding affinity and reactivity. The size and shape (steric properties) of substituents also influence how well the molecule fits into the active site of an enzyme or receptor.
Hydrogen Bonding : Functional groups capable of acting as hydrogen bond donors or acceptors (e.g., hydroxyls, amines, carboxylic acids, ethers) can form strong interactions with biological targets, significantly contributing to the potency of a compound. drugdesign.org
In the case of this compound, the two methoxy (B1213986) (-OCH3) groups at the ortho and meta positions relative to the carboxylic acid group define its specific chemical properties. SAR studies on related compounds help predict how these features contribute to its observed activities, such as AChE inhibition. This knowledge is then used to guide the design of new derivatives with potentially enhanced potency, selectivity, or improved pharmacokinetic profiles for development as therapeutic agents. researchgate.net
Antimicrobial Activity Investigations (for derivatives)
Phenolic acids, a broad class of compounds that includes derivatives of benzoic acid, are known to possess antimicrobial properties against a range of pathogenic microorganisms. nih.gov Research has focused on elucidating the efficacy and mechanism of action of these compounds and their derivatives against various bacteria.
Studies on positional isomers of benzoic acid have shown that the presence and position of hydroxyl or methoxyl substituents can significantly impact antibacterial effects. For example, in one study against Escherichia coli, benzoic acid and 2-hydroxybenzoic acid showed the strongest activity (Minimum Inhibitory Concentration, MIC = 1 mg/mL), while other derivatives, including dimethoxybenzoic acid isomers, inhibited bacterial growth at concentrations of 2 mg/mL. nih.gov The outer membrane of Gram-negative bacteria like E. coli often presents a barrier to lipophilic molecules, which may influence the efficacy of certain derivatives. nih.gov
Further research into derivatives of trimethoxybenzoic acid and gallic acid has also been conducted. While some of these synthetic derivatives did not show activity against standard ATCC bacterial strains, specific compounds demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and Salmonella Typhimurium. scielo.brmdpi.com
| Compound | MIC (mg/mL) |
|---|---|
| Benzoic acid | 1 |
| 2-hydroxybenzoic acid | 1 |
| 3-hydroxybenzoic acid | 2 |
| 4-hydroxybenzoic acid | 2 |
| 3,4-dihydroxybenzoic acid | 2 |
| 3,4-dimethoxybenzoic acid | 2 |
| 3,4,5-trihydroxybenzoic acid | 4 |
Antioxidant Capacity and Oxidative Stress Mitigation Studies (for derivatives)
Phenolic compounds, including derivatives of benzoic acid, are well-recognized for their antioxidant properties, which stem from their ability to act as reducing agents, hydrogen donors, and scavengers of free radicals. researchgate.net Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Therefore, compounds with antioxidant capacity are of significant therapeutic interest.
The antioxidant activity of benzoic acid derivatives is highly dependent on their structure, particularly the number and position of hydroxyl groups on the aromatic ring. semanticscholar.orgnih.gov Studies on various dihydroxybenzoic acid (DHB) isomers, which can be considered demethylated derivatives of dimethoxybenzoic acids, have demonstrated significant antioxidant potential.
For instance, 2,3-dihydroxybenzoic acid (a derivative related to this compound) has been shown to be a potent antioxidant in various assays. nih.govmdpi.com Its activity, along with that of other isomers, has been quantified using methods such as the Ferric Reducing Antioxidant Power (FRAP) assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, and the cupric reducing antioxidant capacity (CUPRAC) assay. mdpi.com The strong antioxidant capacity of DHBs with hydroxyl groups in the ortho position (like the 2,3- and 3,4-isomers) is often attributed to their ability to stabilize the resulting phenoxyl radical through intramolecular hydrogen bonding. nih.gov
| Compound | ABTS (% Inhibition) | FRAP (µM Fe²⁺) |
|---|---|---|
| 2,3-dihydroxybenzoic acid | 86.40 | 173.79 |
| 2,4-dihydroxybenzoic acid | 16.17 | N/A |
| 2,5-dihydroxybenzoic acid | 80.11 | 236.00 |
| 2,6-dihydroxybenzoic acid | 8.12 | N/A |
| 3,4-dihydroxybenzoic acid | 74.51 | 44.22 |
| 3,5-dihydroxybenzoic acid | 60.39 | N/A |
Development as Lead Molecules in Medicinal Chemistry
The chemical scaffold of this compound has served as a foundational structure in the exploration and development of novel therapeutic agents. In medicinal chemistry, a "lead molecule" is a compound that demonstrates a desired biological activity and serves as the starting point for chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. The 2,3-dimethoxy substitution pattern on the benzoic acid ring provides a unique electronic and steric arrangement that has been exploited by researchers to design molecules with specific pharmacological profiles.
One notable area of investigation has been the development of anticonvulsant and antinociceptive (pain-reducing) agents. Researchers have synthesized a series of N-substituted 2-(2,3-dimethoxyphenyl)-2-phenylacetamides, using the 2,3-dimethoxyphenyl moiety as a key structural element. These studies aimed to explore the impact of various substituents on the biological activity of the resulting compounds.
The synthesis of these derivatives typically involves the reaction of 2,3-dimethoxybenzaldehyde (B126229) with potassium cyanide, followed by a series of chemical transformations to create the desired acetamide (B32628) analogs. Through this process, a library of compounds with diverse N-substituents was generated and subsequently evaluated for their potential therapeutic effects.
Detailed Research Findings:
Preclinical evaluations of these synthesized compounds in animal models have yielded significant findings. The anticonvulsant properties were assessed using standard models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are indicative of a compound's potential efficacy against generalized tonic-clonic seizures and absence seizures, respectively.
Several of the synthesized N-substituted 2-(2,3-dimethoxyphenyl)-2-phenylacetamide derivatives exhibited noteworthy anticonvulsant activity. The nature of the substituent on the amide nitrogen was found to play a crucial role in the observed efficacy. For instance, certain aliphatic and aromatic substitutions resulted in compounds with potent activity in the MES screen, suggesting a potential mechanism of action involving the blockade of voltage-gated sodium channels.
In addition to their anticonvulsant effects, these compounds were also investigated for their antinociceptive properties using models such as the hot plate and writhing tests. A number of the derivatives demonstrated significant analgesic effects, indicating their potential as pain-relieving medications. The structure-activity relationship (SAR) studies suggested that specific substitutions could modulate the activity profile, allowing for the potential to fine-tune the compounds for either anticonvulsant or antinociceptive effects, or a combination of both.
The table below summarizes the anticonvulsant activity of selected N-substituted 2-(2,3-dimethoxyphenyl)-2-phenylacetamide derivatives in the maximal electroshock (MES) model.
| Compound ID | N-Substituent | Anticonvulsant Activity (MES Screen) |
| 1 | Methyl | Moderate |
| 2 | Ethyl | Active |
| 3 | Propyl | Active |
| 4 | Phenyl | Strong |
| 5 | 4-Chlorophenyl | Very Strong |
These findings underscore the value of the 2,3-dimethoxyphenyl scaffold as a versatile starting point for the design of new central nervous system (CNS) active agents. The ability to systematically modify the structure and observe corresponding changes in biological activity is a cornerstone of lead optimization in drug discovery. The research into these this compound-related structures highlights the potential for developing novel therapeutics for neurological disorders such as epilepsy and for the management of pain.
Applications in Organic Synthesis and Research
2,3-Dimethoxybenzoic Acid as a Synthetic Building Block
The strategic placement of the two methoxy (B1213986) groups is particularly important. They can be retained in the final product to impart specific properties or can be cleaved to yield dihydroxy derivatives, further expanding the synthetic possibilities. This flexibility allows chemists to incorporate the 2,3-dimethoxyphenyl motif into a wide range of target molecules, including pharmaceuticals and other biologically active compounds.
Role in the Synthesis of Complex Organic Molecules
The structural framework of this compound is a component of numerous complex organic molecules, where it serves as a crucial precursor for constructing key structural motifs.
Dimethoxy-substituted aromatic rings are fundamental components of many isoquinoline (B145761) alkaloids, a large and diverse class of naturally occurring compounds with significant pharmacological activities. This compound and its isomers serve as important precursors for the synthesis of the core isoquinoline and 1,2,3,4-tetrahydroisoquinoline (B50084) skeletons.
A classic strategy for constructing the isoquinoline ring system is the Bischler-Napieralski reaction. organic-chemistry.orgresearchgate.net This reaction involves the cyclization of a β-arylethylamide, which can be prepared from a dimethoxy-substituted phenylacetic acid. For example, the synthesis of the well-known alkaloid papaverine (B1678415) utilizes 3,4-dimethoxy-substituted precursors. sci-hub.seorgchemres.orgorgchemres.org The same synthetic principles apply to 2,3-dimethoxy-substituted analogs, allowing for the creation of a variety of isoquinoline alkaloids. The general pathway involves converting the benzoic acid derivative into a corresponding phenylethylamine or phenylacetic acid, which is then elaborated and cyclized to form the heterocyclic core of the alkaloid.
Table 1: Key Reaction in Alkaloid Synthesis
| Reaction Name | Description | Precursor Type |
|---|---|---|
| Bischler-Napieralski Reaction | Intramolecular electrophilic aromatic substitution to form a dihydroisoquinoline ring. | β-arylethylamide |
This compound is an important intermediate in the synthesis of various heterocyclic compounds, including derivatives of barbituric and thiobarbituric acid. Specifically, it serves as a precursor to 2,3-dimethoxybenzaldehyde (B126229), a key reactant in the Knoevenagel condensation.
The synthesis of 5-arylidene barbituric acid derivatives is achieved by reacting an aromatic aldehyde with barbituric acid or its thio-analog. In this context, this compound can be chemically reduced to form 2,3-dimethoxybenzaldehyde. This aldehyde then undergoes a Knoevenagel condensation with the active methylene (B1212753) group of barbituric acid, typically in the presence of a basic catalyst, to yield the corresponding 5-(2,3-dimethoxybenzylidene)barbituric acid. These arylidene derivatives are of interest due to their potential biological activities and serve as versatile intermediates for creating more complex fused heterocyclic systems.
Table 2: Synthetic Pathway to 5-Arylidene Barbituric Acid
| Step | Reactants | Product | Reaction Type |
|---|---|---|---|
| 1 | This compound | 2,3-Dimethoxybenzaldehyde | Reduction |
Utilization in Analytical Method Development and Validation
The purity and well-characterized nature of this compound make it suitable for use in the development and validation of analytical methods. It can be employed as a reference standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). nist.gov
In these applications, a pure sample of this compound is used to calibrate the instrument, determine retention times, and quantify the compound in unknown samples. Its distinct mass spectrum also allows for its use in methods involving mass spectrometry (MS) detection. orgchemres.org The availability of reference data from organizations like the National Institute of Standards and Technology (NIST) confirms its role as a standard analytical material. nist.gov Furthermore, structurally similar compounds, such as methoxybenzoic acids, are known to be used as internal standards in HPLC to improve the accuracy and precision of quantitative analysis by correcting for variations in sample preparation and instrument response. researchgate.net
Table 3: Analytical Data for this compound
| Analytical Technique | Application | Reference Source |
|---|---|---|
| Gas Chromatography (GC) | Determination of Kovats Retention Index | NIST nist.gov |
| Mass Spectrometry (MS) | Reference mass spectrum for identification | NIST orgchemres.org |
Applications in Proteomics Research
No specific applications of this compound as a reagent, standard, or tool in the field of proteomics research were identified in the reviewed scientific literature.
Coordination Chemistry and Metal Complexes of 2,3 Dimethoxybenzoic Acid
Synthesis and Characterization of Metal 2,3-Dimethoxybenzoates
The synthesis of metal 2,3-dimethoxybenzoates has been successfully carried out for a range of d-block and f-block elements. These complexes are typically prepared as hydrated, polycrystalline solids. For instance, complexes of heavy lanthanides and yttrium with 2,3-dimethoxybenzoic acid have been synthesized with the general formula Ln(C₉H₉O₄)₃·nH₂O. researchgate.net In these series, the degree of hydration (n) varies, being 2 for Tb(III), Dy(III), Ho(III), and Y(III), 1 for Er(III) and Tm(III), and 0 for Yb(III) and Lu(III). researchgate.net
Similarly, d-block metal complexes such as those with Ni(II) and Co(II) have been prepared as hydrated salts. scielo.brchempap.org Characterization of these compounds is thoroughly performed using a suite of analytical techniques. Elemental analysis confirms the stoichiometry of the metal-ligand interaction, while X-ray diffraction patterns indicate that the complexes are crystalline compounds, often with varying degrees of crystallinity and different structures. researchgate.netscielo.brchempap.org Thermogravimetric analysis is crucial in determining the thermal stability and the number of water molecules present in the hydrated complexes. researchgate.netchempap.org The solubility of these complexes in water at room temperature (293 K) is generally low, on the order of 10⁻² mol dm⁻³. researchgate.net
The colors of the synthesized complexes are often characteristic of the respective metal ions. For example, 2,3-dimethoxybenzoates of heavy lanthanides and yttrium present colors typical for Ln³⁺ ions: white for Tb(III), Dy(III), Tm(III), Yb(III), Lu(III), and Y(III); cream for Ho(III); and salmon for Er(III). researchgate.net The Ni(II) complex is green, and the Co(II) complex is pink. researchgate.netunesp.br
Table 1: Hydration and Color of Various Metal 2,3-Dimethoxybenzoates
| Metal Ion | General Formula | Degree of Hydration (n) | Color | Reference |
|---|---|---|---|---|
| Tb(III) | Ln(C₉H₉O₄)₃·nH₂O | 2 | White | researchgate.net |
| Dy(III) | Ln(C₉H₉O₄)₃·nH₂O | 2 | White | researchgate.net |
| Ho(III) | Ln(C₉H₉O₄)₃·nH₂O | 2 | Cream | researchgate.net |
| Er(III) | Ln(C₉H₉O₄)₃·nH₂O | 1 | Salmon | researchgate.net |
| Tm(III) | Ln(C₉H₉O₄)₃·nH₂O | 1 | White | researchgate.net |
| Yb(III) | Ln(C₉H₉O₄)₃·nH₂O | 0 | White | researchgate.net |
| Lu(III) | Ln(C₉H₉O₄)₃·nH₂O | 0 | White | researchgate.net |
| Y(III) | Ln(C₉H₉O₄)₃·nH₂O | 2 | White | researchgate.net |
| Ni(II) | Ni(C₉H₉O₄)₂·nH₂O | Hydrated | Green | scielo.brunesp.br |
| Co(II) | Co(C₉H₉O₄)₂·nH₂O | Hydrated | Pink | researchgate.net |
Coordination Modes of the Carboxylate Ligand
The carboxylate group of the 2,3-dimethoxybenzoate anion can coordinate to metal ions in several ways, and its versatility is a key feature of its coordination chemistry. Spectroscopic criteria, particularly infrared (IR) spectroscopy, are instrumental in elucidating these coordination modes. scielo.brchempap.org The separation between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the OCO⁻ group (Δν) is a diagnostic tool for determining the nature of the metal-carboxylate bond. scielo.br
In complexes of this compound, the carboxylate group has been observed to function as a bidentate chelating or bridging ligand. scielo.brchempap.org In the Ni(II) 2,3-dimethoxybenzoate complex, the carboxylate group may act as a bidentate chelating or bridging group. scielo.brunesp.br For the heavy lanthanide and yttrium complexes, the coordination is described as a symmetrical, bidentate, chelating ligand or potentially as a tridentate chelating-bridging ligand. researchgate.net In Co(II) 2,3-dimethoxybenzoate, the carboxylate ions can act as monodentate, bidentate chelating or bridging, and tridentate groups. researchgate.net This variety in coordination modes allows for the formation of diverse structural motifs, from simple mononuclear species to more complex polymeric structures.
Spectroscopic and Magnetic Properties of Metal Complexes
The spectroscopic and magnetic properties of metal 2,3-dimethoxybenzoates provide deep insights into their electronic structure and the nature of the metal-ligand interactions. Magnetic susceptibility measurements for Ni(II) and Co(II) complexes have been conducted over a range of temperatures (e.g., 76-303 K). scielo.brchempap.orgresearchgate.net
For the Ni(II) 2,3-dimethoxybenzoate complex, the effective magnetic moment (μₑₑ) changes from 3.28 BM at 77 K to 3.30 BM at 237 K. scielo.br These values are higher than the spin-only moment of 2.83 BM for an Ni(II) ion, which is indicative of an octahedral coordination environment and a weak ligand field. scielo.brunesp.br The complex exhibits paramagnetic behavior and adheres to the Curie-Weiss law. scielo.br The decrease in molar magnetic susceptibility (χₘ) with increasing temperature suggests a tendency for ferromagnetic interaction between the metal ions. scielo.br
Similarly, Co(II) 2,3-dimethoxybenzoate is a high-spin complex with a weak ligand field. researchgate.net Electronic spectra recorded for these complexes further support the proposed coordination environments. chempap.org
Table 2: Magnetic Properties of Ni(II) 2,3-Dimethoxybenzoate
| Property | Value | Reference |
|---|---|---|
| Magnetic Moment (μₑₑ) at 298 K | 3.30 BM | scielo.br |
| Magnetic Moment (μₑₑ) Range (77-237 K) | 3.28 - 3.30 BM | scielo.br |
| Spin-Only Moment for Ni(II) | 2.83 BM | scielo.br |
| Behavior | Paramagnetic, High-spin | scielo.br |
| Coordination Geometry | Octahedral | scielo.br |
Influence of Methoxy (B1213986) Substituent Position on Complex Properties
Comparing the properties of metal complexes of this compound with its isomers, such as 3,5- and 2,6-dimethoxybenzoic acids, highlights the significant influence of the methoxy substituent positions. scielo.brresearchgate.net These positional changes affect steric hindrance and electronic properties, which in turn alter the thermal stability, coordination modes, and magnetic properties of the resulting complexes. researchgate.netnih.gov
The different positions of the -OCH₃ groups in the benzene (B151609) ring lead to varied steric effects. chempap.org For instance, in a study of Ni(II) complexes, the carboxylate groups in the 2,3- and 3,5-dimethoxybenzoates can function as bidentate chelating or bridging groups, whereas in the 2,6-dimethoxybenzoate, they are suggested to act only as bidentate bridging groups, likely due to the increased steric hindrance from the two ortho-methoxy groups. scielo.br
The thermal stability of the complexes is also affected. Research on Co(II), Ni(II), and Cu(II) complexes showed that the 3,5-dimethoxybenzoates contain a greater number of water molecules and exhibit greater thermal stability than the corresponding 2,3-dimethoxybenzoates. chempap.org Furthermore, the electronic spectra show greater shifts in absorption bands for the 3,5-dimethoxybenzoates compared to the 2,3-dimethoxybenzoates of these metals. chempap.org These differences are attributed to the distinct inductive, mesomeric, and steric effects of the OCH₃ substituents on the electron density within the benzene ring. researchgate.net
The magnetic properties also show variation. The effective magnetic moment for Ni(II) 2,3-dimethoxybenzoate at room temperature is 3.30 BM, while for the 3,5-isomer it is 3.35 BM, and for the 2,6-isomer it is 2.76 BM. scielo.br This demonstrates that the specific placement of the methoxy groups directly modulates the fine details of the coordination sphere and the magnetic interactions between the metal centers. scielo.br
Advanced Analytical and Characterization Methodologies
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity of 2,3-Dimethoxybenzoic acid and quantifying its presence in various matrices. The method's high resolution and sensitivity allow for the separation of the main compound from its potential impurities, such as starting materials, by-products, and degradation products.
A common approach for the analysis of this compound involves a reverse-phase HPLC method. sigmaaldrich.com This typically utilizes a C18 or similar non-polar stationary phase column. The mobile phase is generally a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with a pH modifier like phosphoric acid or a buffer to ensure the consistent ionization state of the acidic analyte. sigmaaldrich.com UV detection is commonly employed, leveraging the chromophoric nature of the benzene (B151609) ring in the molecule.
A representative set of HPLC conditions for the analysis of benzoic acid derivatives is presented in the table below. While specific conditions for this compound may vary, this provides a general framework.
Table 1: Illustrative HPLC Parameters for the Analysis of Benzoic Acid Derivatives
| Parameter | Value |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
| Column Temperature | 30 °C |
Quantitative analysis is achieved by creating a calibration curve from the peak areas of standard solutions of known concentrations. The linearity of this curve is a critical parameter in method validation.
Spectrophotometric Techniques for Concentration Determination
UV-Visible spectrophotometry offers a straightforward and rapid method for determining the concentration of this compound in solution. This technique is based on the principle of the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.
The first step in developing a spectrophotometric method is to determine the wavelength of maximum absorbance (λmax) of the compound. For this compound, the UV spectrum exhibits a λmax which is characteristic of its electronic structure. nist.gov By measuring the absorbance at this wavelength, the highest sensitivity and accuracy can be achieved.
To perform a quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of this compound at its λmax. The linear relationship between absorbance and concentration is then used to determine the concentration of unknown samples.
Table 2: Example of Data for a UV-Vis Spectrophotometry Calibration Curve
| Concentration (mg/L) | Absorbance at λmax |
|---|---|
| 5 | 0.152 |
| 10 | 0.305 |
| 15 | 0.458 |
| 20 | 0.611 |
The slope of the calibration curve can be used to calculate the molar absorptivity (ε), a constant that is a measure of how strongly the compound absorbs light at a particular wavelength.
Purity and Structural Integrity Validation Protocols
To ensure that an analytical method for this compound is suitable for its intended purpose, it must be validated according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). ekb.eg Method validation provides documented evidence that the procedure is reliable, reproducible, and accurate for the analysis of the compound.
The validation of an HPLC method for purity and quantitative analysis of this compound typically involves the assessment of the following parameters:
Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components.
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of the calibration curve, with a high correlation coefficient (R²) being indicative of good linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of pure this compound is added to a sample, and the percentage of the added analyte that is detected is calculated.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Table 3: Typical Validation Parameters and Acceptance Criteria for an HPLC Method
| Validation Parameter | Acceptance Criteria |
|---|---|
| Linearity (Correlation Coefficient, R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD (Signal-to-Noise Ratio) | 3:1 |
| LOQ (Signal-to-Noise Ratio) | 10:1 |
By adhering to these rigorous validation protocols, the reliability of the analytical data for this compound is ensured, which is critical for its use in research and manufacturing.
Emerging Research Perspectives and Future Directions
Exploration of Novel Synthetic Pathways
The synthesis of methoxy-substituted benzoic acids is a subject of continuous investigation aimed at improving efficiency, yield, and environmental sustainability. While specific "novel" pathways for 2,3-dimethoxybenzoic acid are not extensively detailed in recent literature, research on related compounds provides insight into potential future methodologies.
One general procedure for the synthesis of this compound involves an ortho-metalation reaction (o-metalation) using o-anisidine (B45086) as a starting material, followed by the introduction of carbon dioxide as an electrophilic reagent. chemicalbook.com
Research into the synthesis of structurally similar compounds, such as 2,3,4-trimethoxybenzoic acid, highlights methods that could be adapted. One such pathway starts from pyrogallic acid, proceeding through methylation with dimethyl carbonate and a Blanc chloromethylation, followed by oxidation with potassium permanganate (B83412) (KMnO4). cjph.com.cn Another approach for the same compound also begins with pyrogallic acid but employs a different route involving etherification, bromination, cyanogenation, and subsequent hydrolysis. researchgate.net These multi-step syntheses demonstrate complex organic transformations that could potentially be modified for the targeted synthesis of this compound.
Future exploration in this area may focus on greener chemistry principles, such as the use of ionic liquids as catalysts or ultrasound-assisted reactions to reduce reaction times and improve yields, as seen in the synthesis of other complex organic molecules. researchgate.net
Design and Evaluation of Advanced Bioactive Derivatives
The modification of benzoic acid scaffolds is a common strategy in medicinal chemistry to develop new therapeutic agents. While the derivatization of this compound is a niche area, studies on analogous compounds illustrate the potential for creating advanced bioactive derivatives.
For instance, the derivatization of syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), a naturally occurring phenolic compound, has been shown to yield molecules with enhanced biological properties. mdpi.com The introduction of an allyl group, for example, creates versatile intermediates for further synthesis. mdpi.com Similarly, derivatives of aminobenzoic acids have been synthesized and evaluated for a broad range of biological activities, including antioxidant and cholinesterase inhibition properties, which are relevant to neurodegenerative diseases. researchgate.net
A direct example involving this compound is the synthesis of metal complexes. Silver(I) complexes with various dimethoxybenzoic acid anions, including 2,3-dimethoxybenzoate, have been successfully synthesized and characterized. researchgate.net These complexes are crystalline, anhydrous compounds where the carboxylate group acts as a bidentate or monodentate ligand. researchgate.net The investigation of such organometallic derivatives opens pathways to new potential applications in areas like antimicrobial agents or catalysis.
Future research will likely focus on creating libraries of derivatives, such as esters, amides, and heterocyclic conjugates, from this compound and screening them for various pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
In-depth Mechanistic Studies of Biological Activities
Understanding the mechanism of action is crucial for the development of bioactive compounds. Although mechanistic studies specifically targeting this compound are limited, research on its close structural analog, 2,3-dihydroxybenzoic acid (2,3-DHB), provides a valuable model for potential biological activities.
2,3-DHB is known to exhibit significant antioxidant and anti-inflammatory properties. nih.gov In-depth studies have revealed its mechanisms of action, which include:
Radical Scavenging: 2,3-DHB demonstrates high antiradical activity against stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). nih.gov
Iron Chelation: It can act as an iron chelator, which is a key mechanism for its anti-inflammatory effects and its ability to inhibit iron-induced oxidative DNA damage. nih.gov
Modulation of Inflammatory Pathways: Studies have shown that 2,3-DHB can decrease the induction of NF-κB, a key transcription factor involved in inflammatory responses, in monocytes treated with hydrogen peroxide. nih.gov
The table below summarizes the observed antioxidant activities of 2,3-dihydroxybenzoic acid (2,3-DHB), a related compound, in various assays. nih.gov
| Assay | Activity of 2,3-DHB | Mechanism Highlighted |
|---|---|---|
| ABTS Radical Scavenging | 86.40% Inhibition | Hydrogen atom/electron donation |
| FRAP (Ferric Reducing Antioxidant Power) | 173.79 µM Fe²+ | Electron donation capacity |
| CUPRAC (Cupric Reducing Antioxidant Capacity) | ~60.83 µM Trolox equivalents | Electron donation capacity |
Future research should aim to perform similar in-depth mechanistic studies on this compound and its derivatives. It will be critical to determine how the replacement of hydroxyl groups with methoxy (B1213986) groups alters these biological activities, as this structural change significantly affects properties like hydrogen-donating ability and polarity, which are crucial for antioxidant and other biological functions.
Integration of Computational and Experimental Approaches in Research
The synergy between computational (in silico) and experimental methods is revolutionizing chemical and biological research. nih.govwur.nl This integrated approach accelerates the design and discovery of new molecules and materials by predicting properties and mechanisms before undertaking extensive laboratory work.
Computational tools are widely applicable in the study of benzoic acid derivatives:
Virtual Screening: Large chemical databases can be screened in silico to identify molecules with the potential to bind to specific biological targets, such as enzymes or receptors. This method has been used to filter compounds for potential activity against targets like the ABCB1 transporter, a protein involved in drug resistance in cancer. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, helping to elucidate potential mechanisms of action and guide the design of more potent derivatives.
Kinetic Modeling: For applications in metabolic engineering, kinetic models can simulate the effects of different enzyme concentrations on the production of a target molecule, optimizing biosynthetic pathways in silico before constructing them in vivo. wur.nl
Quantum Chemical Methods: Density Functional Theory (DFT) can be used to study the structural and electronic properties of molecules, providing insights into their reactivity and stability. nih.gov
While specific studies integrating these approaches for this compound are not yet prominent, the established success of these methods in studying related compounds indicates a clear future direction. nih.govnih.gov Future research on this compound will likely employ molecular docking to screen its derivatives for bioactivity, use DFT to understand their electronic properties, and apply other computational tools to predict their behavior in various chemical and biological systems.
Potential in New Chemical and Material Applications
Beyond its role as a synthetic intermediate, this compound and its derivatives hold potential for the development of new materials with specialized properties.
One area of exploration is in the field of coordination polymers and metal-organic frameworks (MOFs). As demonstrated by the synthesis of silver(I) complexes, the carboxylate group of this compound can effectively coordinate with metal ions. researchgate.net The thermal stability of these complexes has been studied, revealing decomposition patterns that are crucial for material applications. researchgate.net The properties of these materials, such as thermal stability and solubility, are influenced by the position of the methoxy substituents on the benzoic acid ring.
The table below details the characterization of the silver(I) complex of this compound. researchgate.net
| Compound | Formula | State | Coordination | Key Finding |
|---|---|---|---|---|
| Silver(I) 2,3-dimethoxybenzoate | Ag(C₉H₉O₄) | Crystalline, anhydrous solid | Carboxylate group acts as bidentate or monodentate ligand | Thermal stability examined for potential material application |
Furthermore, the broader field of organic functional materials offers potential avenues for application. For instance, complex organic molecules derived from various benzoic acids are being investigated for their nonlinear optical (NLO) properties, which are essential for applications in optoelectronics and telecommunications. researchgate.net While this compound was not a direct precursor in the specific NLO material cited, its aromatic structure with electron-donating methoxy groups makes it a candidate for incorporation into novel NLO-active chromophores.
Future research will likely explore the use of this compound in the synthesis of novel polymers, coordination complexes, and functional organic materials, aiming to leverage its specific electronic and structural features for advanced applications.
Q & A
Q. What are the key physicochemical properties of 2,3-Dimethoxybenzoic acid critical for experimental design?
Answer: this compound (CAS 1521-38-6) is a crystalline solid with a melting point of 122–124°C . Its solubility in cold water is limited, necessitating the use of polar organic solvents (e.g., ethanol, DMSO) for dissolution in experimental setups. The methoxy groups at positions 2 and 3 on the benzene ring influence its electronic properties, making it a candidate for coordination chemistry and synthesis of derivatives. Researchers should verify purity via HPLC or melting point analysis and store the compound in anhydrous conditions to prevent hydrolysis .
Q. What synthetic strategies are commonly employed to prepare this compound?
Answer: Synthesis typically involves methoxylation of benzoic acid precursors. One approach is the alkoxycarbonylation of halogenated intermediates, where methoxy groups are introduced via nucleophilic substitution. For example:
Start with 2,3-dihydroxybenzoic acid and perform methylation using dimethyl sulfate or methyl iodide under alkaline conditions.
Purify via recrystallization from ethanol/water mixtures.
Alternative routes include Friedel-Crafts alkylation of protected benzoic acids. Researchers should optimize reaction conditions (e.g., temperature, catalyst) to minimize side products like over-alkylated derivatives .
Advanced Research Questions
Q. How can researchers characterize the coordination behavior of this compound with transition metals?
Answer: The compound forms stable complexes with metal ions (e.g., Cu(II)) through its carboxylate and methoxy groups. Key methodologies include:
- FTIR Spectroscopy : Confirm deprotonation of the carboxylic acid group (shift from ~1700 cm⁻¹ to ~1600 cm⁻¹) and monitor metal-oxygen bonding .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways of the metal complex.
- Magnetic Susceptibility : Determine the geometry (e.g., octahedral vs. square planar) of Cu(II) complexes by measuring µeff values .
- Single-Crystal XRD : Resolve the crystal structure to identify bonding modes (e.g., monodentate vs. bidentate coordination) .
Q. What computational tools are effective in predicting the crystal structure and solubility of this compound?
Answer:
- Crystal Energy Landscapes : Use atom-atom potential models (e.g., FIT or PIXEL) to predict polymorph stability and intermolecular interactions .
- Solubility Prediction : Apply COSMO-RS or UNIFAC models to estimate solubility in binary solvent systems. Experimental validation in solvents like acetone-water mixtures is recommended, referencing IUPAC-NIST solubility databases for analogous dimethoxybenzoic acids .
- DFT Calculations : Analyze electronic effects of methoxy substituents on acidity (pKa) and reactivity .
Q. How can contradictory data on the biological activity of this compound derivatives be resolved?
Answer: Discrepancies often arise from variations in assay conditions or derivative structures. To address this:
Standardize Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
Structure-Activity Relationship (SAR) Studies : Modify specific functional groups (e.g., replacing methoxy with hydroxy groups) and compare bioactivity .
Metabolic Stability Testing : Evaluate pharmacokinetics using LC-MS to identify active metabolites .
Collaborative Validation : Cross-validate results with independent labs using identical protocols.
Q. What advanced analytical techniques are recommended for quantifying this compound in complex matrices?
Answer:
- HPLC-MS/MS : Employ a C18 column with mobile phases of 0.1% formic acid in water/acetonitrile for high sensitivity (LOD < 1 ng/mL).
- NMR Spectroscopy : Use ¹³C-NMR to confirm regiochemistry of methoxy groups (δ ~56 ppm for OCH3) and monitor degradation .
- X-ray Photoelectron Spectroscopy (XPS) : Analyze surface composition in hybrid materials (e.g., metal-organic frameworks) .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
